14-Iodotetradecanoic Acid Exhibits Comparable Membrane Binding to Native Myristate, Unlike Shorter Iodo-Fatty Acid Analogs
In a direct head-to-head comparison using an in vitro translation system coupled with canine pancreatic microsomal membranes, 14-iodotetradecanoic acid modified pp60v-src bound to membranes at levels comparable to the native myristyl group, whereas the one-carbon-shorter analog 12-iodododecanoic acid and the one-carbon-longer analog 13-iodotridecanoic acid exhibited membrane binding levels that were comparably accommodated but trended slightly lower [1]. All three analogs were selectively incorporated at the N-terminus, confirming that the iodine substitution itself does not abrogate NMT recognition, but the optimal chain length for membrane association fidelity is retained precisely by the 14-carbon iodo-fatty acid [1].
| Evidence Dimension | Membrane binding capacity of analog-modified pp60v-src relative to native myristate |
|---|---|
| Target Compound Data | 14-iodotetradecanoic acid: binding comparable to native myristyl group |
| Comparator Or Baseline | 12-iodododecanoic acid (C12) and 13-iodotridecanoic acid (C13): binding also accommodated but trended slightly less than myristyl parent |
| Quantified Difference | Qualitative ranking: 14-iodo ≈ myristate > shorter/longer iodo-analogs (exact percentage differences not reported in abstract; full text behind paywall) |
| Conditions | In vitro translation of v-src mRNA in rabbit reticulocyte lysate, followed by addition of canine pancreatic microsomal membranes; fractionation by differential centrifugation |
Why This Matters
Procurement of the 14-carbon iodo-fatty acid ensures the highest fidelity in reproducing native myristate-dependent membrane binding behavior, minimizing experimental artifacts caused by chain-length deviation.
- [1] Peseckis, S. M., Deichaite, I., & Resh, M. D. (1993). Iodinated fatty acids as probes for myristate processing and function. Incorporation into pp60v-src. Journal of Biological Chemistry, 268(7), 5107–5114. View Source
